molecular formula C14H8N2O4S B3192270 2-(2-Nitrophenylthio)isoindoline-1,3-dione CAS No. 61639-74-5

2-(2-Nitrophenylthio)isoindoline-1,3-dione

Cat. No. B3192270
CAS RN: 61639-74-5
M. Wt: 300.29 g/mol
InChI Key: MWRUNGXOGWGVSC-UHFFFAOYSA-N
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Description

2-(2-Nitrophenylthio)isoindoline-1,3-dione , also known as DioxoA , is a novel isoindoline derivative. It exhibits potent inhibition of acetylcholinesterase (AChE) , an enzyme implicated in Alzheimer’s disease (AD) progression. AD is characterized by progressive brain degeneration, leading to memory loss and cognitive decline. Currently, AChE inhibitors (AChEIs) are the primary drugs approved for AD treatment .


Synthesis Analysis

The synthesis of 2-(2-Nitrophenylthio)isoindoline-1,3-dione involves a straightforward method. It can be obtained as a white solid with an 85% yield . The melting point is approximately 130–131°C . The compound’s 1H NMR spectrum in CDCl3 reveals characteristic peaks at 2.98 ppm (t, H-11) , 3.92 ppm (t, H-10) , 7.26 ppm (m, H-13,14,15,16,17) , 7.70 ppm (m, H-5,6) , and 7.82 ppm (m, H-4,7) . The 13C NMR spectrum shows signals at 168.1 ppm (C-1,3) , 123.2 ppm (C-4,7) , 133.9 ppm (C-5,6) , 132.0 ppm (C-8,9) , 39.2 ppm (C-10) , and 34.6 ppm .


Molecular Structure Analysis

The molecular formula of 2-(2-Nitrophenylthio)isoindoline-1,3-dione is C14H8N2O4S , with a molecular weight of 300.29 g/mol . The compound features a nitrophenylthio group attached to an isoindoline-1,3-dione scaffold .


Chemical Reactions Analysis

The compound’s inhibitory effect on AChE is noteworthy. Isoindolines exhibit uncompetitive inhibition , while dioxoisoindolines display competitive inhibition . Molecular docking studies suggest that dioxoisoindolines interact with the catalytic active site, the peripheral anionic site, and the aromatic patch of AChE. The carbonyl group significantly influences the type of inhibition and affinity .

Mechanism of Action

2-(2-Nitrophenylthio)isoindoline-1,3-dione likely binds to the allosteric binding site of the dopamine receptor D2, making it a potential ligand for antipsychotic applications. Further in vivo studies are needed to validate its efficacy .

Future Directions

Future investigations should explore the compound’s potential as an AD therapeutic, optimize its synthesis, and evaluate its pharmacokinetic properties. Additionally, understanding its interactions with AChE and other relevant targets will guide drug development .

properties

CAS RN

61639-74-5

Product Name

2-(2-Nitrophenylthio)isoindoline-1,3-dione

Molecular Formula

C14H8N2O4S

Molecular Weight

300.29 g/mol

IUPAC Name

2-(2-nitrophenyl)sulfanylisoindole-1,3-dione

InChI

InChI=1S/C14H8N2O4S/c17-13-9-5-1-2-6-10(9)14(18)15(13)21-12-8-4-3-7-11(12)16(19)20/h1-8H

InChI Key

MWRUNGXOGWGVSC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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